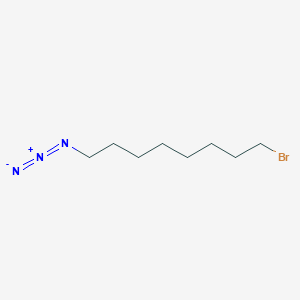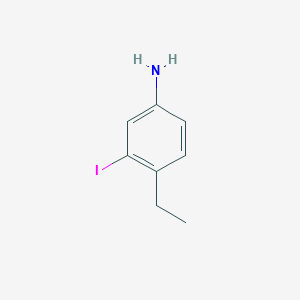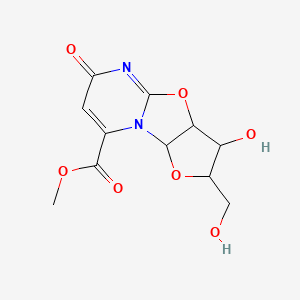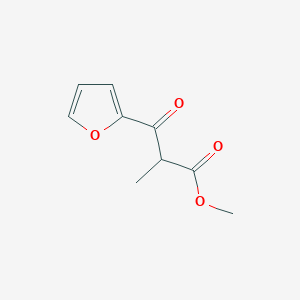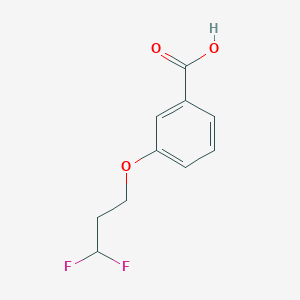![molecular formula C20H19BrO2 B12079095 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- CAS No. 1980007-55-3](/img/structure/B12079095.png)
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a heptane ring fused with a cyclopropane ring. The presence of bromine, methoxy, and diphenyl groups further adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine and methoxy groups: These functional groups can be introduced through halogenation and methylation reactions, respectively.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation, where phenyl groups are added to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- exerts its effects involves its interaction with molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diphenyl groups provide steric hindrance. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Lacks the bromine, methoxy, and diphenyl groups, making it less reactive.
2-Bromo-3-methoxy-7,7-diphenylheptane: Similar functional groups but lacks the bicyclic structure.
Diphenylmethane: Contains diphenyl groups but lacks the bicyclic core and other functional groups.
Uniqueness
The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- lies in its combination of a bicyclic core with multiple functional groups. This combination provides a versatile platform for chemical reactions and interactions, making it valuable in various fields of research and industry.
特性
CAS番号 |
1980007-55-3 |
|---|---|
分子式 |
C20H19BrO2 |
分子量 |
371.3 g/mol |
IUPAC名 |
(1R,2R,3R,5S)-2-bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1 |
InChIキー |
PODFRQAFLRTTRZ-MHORFTMASA-N |
異性体SMILES |
CO[C@@H]1C[C@H]2[C@@H]([C@H]1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


